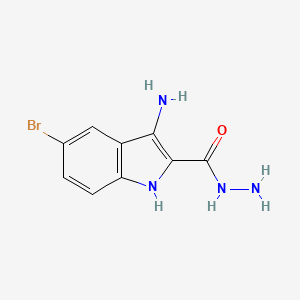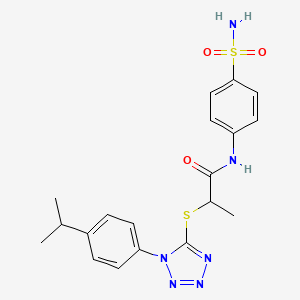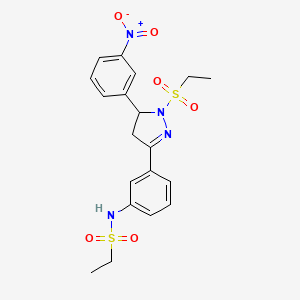
2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid (FAMP) is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound with a pyridine ring and an anilino group attached to it. FAMP has been extensively studied for its potential therapeutic applications due to its unique chemical structure.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : Research on compounds closely related to 2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid, such as Methyl 4-Fluoro-3-methylpyridine-2-carboxylate, involves complex synthesis processes like oxidation, nitration, and reduction, often culminating in modified reactions like Balz-Schiemann reaction (Shi Qunfeng et al., 2012).
- Structural Analysis : Studies have investigated the hydration products of similar compounds, examining the formation of two-dimensional networks of hydrogen-bonded ions and π-π interactions, which are crucial for understanding the chemical behavior of such compounds (P. Waddell et al., 2011).
Application in Synthesis of Other Compounds
- Intermediate in Synthesis : Compounds like 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, are synthesized using methods that could be relevant for synthesizing derivatives of this compound (Jianqing Zhang et al., 2019).
Catalysis and Electrochemical Applications
- Electrocatalytic Applications : Research involving the electrocatalytic carboxylation of similar compounds with CO2 in ionic liquids highlights potential electrochemical applications. This type of research suggests possible uses for this compound in green chemistry and sustainable synthesis processes (Q. Feng et al., 2010).
Potential in Pharmaceutical Research
- Drug Development : The synthesis and structural analysis of derivatives of closely related compounds are crucial in the development of new pharmaceutical agents, such as antitumor drugs. Understanding the chemical properties of this compound can aid in the creation of novel therapeutic agents (Y. Tsuzuki et al., 2004).
特性
IUPAC Name |
2-(3-fluoroanilino)-6-methylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-8-5-9(13(17)18)6-12(15-8)16-11-4-2-3-10(14)7-11/h2-7H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHGBMVBEGSNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)NC2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2438294.png)



![(Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2438299.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2438301.png)



![2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide](/img/structure/B2438309.png)



![4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2438316.png)